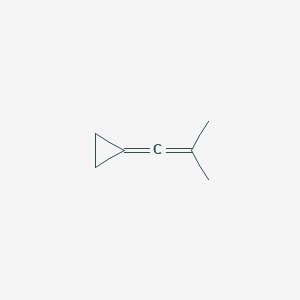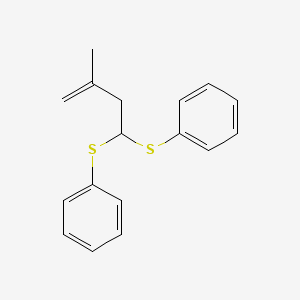![molecular formula C23H23N3 B14478336 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline CAS No. 71900-81-7](/img/structure/B14478336.png)
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their significant roles in various fields, including organic electronics, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline typically involves the reaction of 9H-carbazole with an appropriate aldehyde and N,N-diethylaniline. One common method is the condensation reaction between 9H-carbazole-9-carbaldehyde and N,N-diethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring or the aniline moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbazole-9-carboxylic acid derivatives.
Reduction: Formation of 4-{[(9H-Carbazol-9-YL)aminomethyl]}-N,N-diethylaniline.
Substitution: Formation of halogenated derivatives of the original compound.
科学的研究の応用
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline has several scientific research applications:
作用機序
The mechanism of action of 4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline involves its interaction with molecular targets through its imine and carbazole moieties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
類似化合物との比較
Similar Compounds
4-(9H-Carbazol-9-yl)triphenylamine: Another carbazole derivative used in OLEDs with similar hole-transporting properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its use in light-emitting diodes and perovskite solar cells.
Uniqueness
4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline is unique due to its specific combination of the carbazole and aniline moieties, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and materials science .
特性
CAS番号 |
71900-81-7 |
|---|---|
分子式 |
C23H23N3 |
分子量 |
341.4 g/mol |
IUPAC名 |
4-(carbazol-9-yliminomethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C23H23N3/c1-3-25(4-2)19-15-13-18(14-16-19)17-24-26-22-11-7-5-9-20(22)21-10-6-8-12-23(21)26/h5-17H,3-4H2,1-2H3 |
InChIキー |
QBMSFLUSEDUNSB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


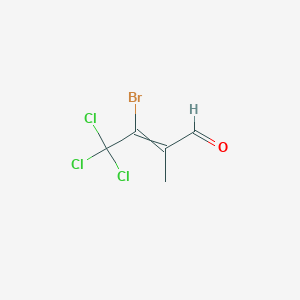
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
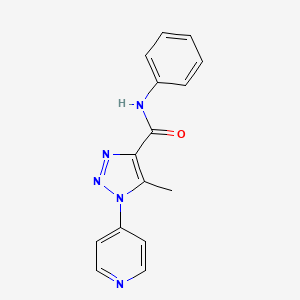


![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)

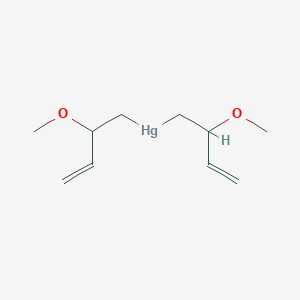

![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
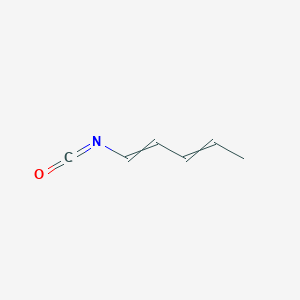
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
